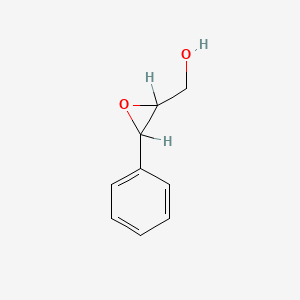

(3-Phenyloxiranyl)methanol

Description

Significance in Contemporary Synthetic Chemistry

The significance of (3-phenyloxiranyl)methanol in modern organic synthesis lies in its capacity to act as a versatile chiral building block. The presence of two adjacent stereocenters on the oxirane ring makes it a crucial starting material for asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. mdpi.comresearchgate.net The controlled opening of the epoxide ring by various nucleophiles allows for the introduction of new functional groups with defined stereochemistry, leading to the formation of valuable 1,2-amino alcohols, diols, and other difunctionalized products. uniroma1.it

Methods for its synthesis often focus on the stereoselective epoxidation of cinnamyl alcohol or its derivatives. lookchem.com For instance, the epoxidation of related enols can be achieved using reagents like m-chloroperbenzoic acid. cdnsciencepub.com Furthermore, sulfur ylides have been employed in the enantioselective synthesis of highly functionalized trisubstituted epoxides from aldehydes, highlighting a key strategy for accessing chiral epoxide structures like this compound. wiley-vch.de

Its application extends to the synthesis of complex natural products and biologically active molecules. For example, it serves as a substrate in the preparation of compounds used to screen for inhibitors of enzymes like soluble epoxide hydrolase (sEH), which is implicated in inflammatory diseases. mdpi.comnih.govnih.gov The defined stereochemistry of the epoxide is crucial in these applications, as the biological activity of the final product often depends on its specific stereoisomeric form.

Overview of Research Trajectories

Current research involving this compound and related epoxy alcohols is primarily focused on two interconnected trajectories: the development of novel synthetic methodologies and the application of these compounds as key intermediates in target-oriented synthesis.

A major area of investigation is the development of highly efficient and stereoselective methods for the synthesis of chiral epoxides. This includes the use of organocatalysis and transition-metal catalysis to control the enantioselectivity of epoxidation reactions. wiley-vch.de Researchers are also exploring enzymatic resolutions and bioreductions to access enantiopure forms of these building blocks. researchgate.net

Another significant research trajectory involves expanding the synthetic utility of this compound through innovative ring-opening and subsequent transformation reactions. acs.org This includes tandem reactions where the nucleophilic addition and ring-opening occur in a single pot, providing rapid access to complex heterocyclic systems like benzothiazines. researchgate.net The strategic use of this compound as a precursor allows for the construction of diverse molecular scaffolds, which are then evaluated for their potential pharmacological properties or used in the total synthesis of natural products. mdpi.comfrontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

(3-phenyloxiran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVALSANGMFRTQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871329 | |

| Record name | (3-Phenyl-2-oxiranyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21915-53-7 | |

| Record name | 3-Phenyl-2-oxiranemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21915-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Phenyloxiranyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021915537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Phenyl-2-oxiranyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-phenyloxiranyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenyloxiranyl Methanol

Established Synthetic Pathways

Approaches Involving Epichlorohydrin (B41342) Reactants

The synthesis of epoxides, including (3-phenyloxiranyl)methanol, can be accomplished using epichlorohydrin as a starting material. One method involves the reaction of allyl chloride with a solution of hydroperite in methanol (B129727). However, the ratio of reactants is crucial; a decrease in the mass ratio of allyl chloride to the hydroperite solution in methanol below 0.37, or an increase in the mass ratio of hydroperite to methyl alcohol above 0.53, leads to a significant reduction in the conversion of hydrogen peroxide and the selectivity for epichlorohydrin formation. google.com This is attributed to an increased concentration of the oxidizing agent, which promotes side reactions. google.com

Grignard Reagent-Mediated Syntheses

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. mnstate.edu The synthesis of alcohols is a common application, where a Grignard reagent (RMgX) reacts with a carbonyl compound. mnstate.edumiracosta.edu The general mechanism involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the electrophilic carbonyl carbon. mnstate.edu

For the synthesis of a specific alcohol, the choice of the Grignard reagent and the carbonyl compound is critical. For instance, to produce a primary alcohol, formaldehyde (B43269) is a suitable starting material. youtube.com Secondary alcohols can be synthesized from other aldehydes, and tertiary alcohols from ketones or esters. youtube.comamherst.edu The reaction must be carried out under anhydrous conditions as Grignard reagents are strong bases and will react with protic solvents like water. mnstate.edumiracosta.edu

The following table outlines the general approach to synthesizing different classes of alcohols using Grignard reagents.

| Desired Alcohol Class | Carbonyl Starting Material |

| Primary Alcohol | Formaldehyde |

| Secondary Alcohol | Aldehyde (other than formaldehyde) |

| Tertiary Alcohol | Ketone or Ester |

This table illustrates the general strategy for alcohol synthesis using Grignard reagents.

Oxidative Strategies for Oxirane Formation

Oxidative methods are commonly employed for the formation of the oxirane ring in epoxides. The oxidation of methanol can lead to the formation of methyl formate (B1220265). nih.gov This process can be influenced by the presence of catalysts and the reaction conditions. For example, the oxidation of methanol to formic acid is a simple route for its production. uc.pt The efficiency of this conversion can be tested with various oxidizing agents. uc.pt In some cases, the use of photoactive catalysts under ultraviolet light can facilitate photochemical reactions. uc.pt

A proposed mechanism for methanol oxidation on gold surfaces in the presence of activated oxygen involves the initial reaction of methanol with oxygen to form methoxy (B1213986) species. nih.gov These species can then react with another oxygen atom to yield formaldehyde. nih.gov The subsequent coupling reaction of formaldehyde with a methoxy group, followed by hydrogen abstraction, leads to the formation of methyl formate. nih.gov

Sulfur Ylide Mediated Synthesis

Sulfur ylides are versatile reagents in organic chemistry, frequently used for the synthesis of epoxides and cyclopropanes. wiley-vch.denih.govresearchgate.net The reaction of a sulfur ylide with an aldehyde or ketone is a common method for epoxide formation. nih.gov This reaction proceeds via a nucleophilic addition of the ylide to the carbonyl group, followed by an intramolecular displacement to form the epoxide and a sulfide (B99878) byproduct.

A general procedure for epoxidation at low temperatures involves the use of a base to generate the sulfur ylide in situ, which then reacts with the aldehyde or ketone. wiley-vch.de The reaction is typically carried out at -78 °C and quenched with a saturated sodium chloride solution. wiley-vch.de The resulting epoxides are often purified by flash column chromatography. wiley-vch.de

Recent advancements have focused on developing more efficient and environmentally friendly methods. For example, a visible-light-driven photo-Wolff-Kischner reaction of sulfur ylides and N-tosylhydrazones has been developed for alkene synthesis. researchgate.net Additionally, hypervalent iodine reagents with a transferable sulfoxonium group have been synthesized, enabling mixed iodonium-sulfoxonium ylide reactivity for the preparation of sulfoxonium-containing cyclic structures. nih.gov

Other Conventional Synthetic Routes

Other established methods for synthesizing compounds with structural similarities to this compound include the tandem nucleophilic addition/epoxy ring-opening cyclization reactions of 2-(3-phenyloxiranyl)phenyl isothiocyanates. researchgate.net This approach leads to the formation of 4-hydroxy(phenyl)methyl-4H-3,1-benzothiazines. researchgate.net Another route involves the interaction of methyl 2-isothiocyanatobenzoate with primary amines or hydrazine (B178648) derivatives to produce 3-substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines. researchgate.net

Asymmetric Synthesis of Enantiopure this compound

The synthesis of single enantiomers of chiral molecules is of significant importance in modern organic chemistry, particularly in the pharmaceutical industry where the two enantiomers of a drug can have different biological activities. egyankosh.ac.indiva-portal.org Asymmetric synthesis aims to selectively produce one enantiomer over the other. egyankosh.ac.in This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. ub.edu

In the context of this compound, asymmetric synthesis would focus on creating a specific stereoisomer. One notable example is the Sharpless asymmetric epoxidation, which can produce enantiopure 3-epoxy-3-phenylpropanol. uniroma1.it Asymmetric catalysis, in general, provides a flexible route to a wide array of enantiopure compounds from achiral precursors. diva-portal.org The development of novel strategies for asymmetric reactions, such as the asymmetric hydrogenation of arenes, is an active area of research. diva-portal.org

Chiral Auxiliary-Controlled Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed and often recycled. sigmaaldrich.com This strategy relies on the steric and electronic properties of the auxiliary to favor the formation of one diastereomer over the other.

Commonly used chiral auxiliaries in asymmetric synthesis include Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine. numberanalytics.com These auxiliaries function by creating a chiral environment around the reaction center, effectively shielding one face of the molecule and directing the incoming reagent to the other. For instance, oxazolidinone auxiliaries are well-established for their use in diastereoselective aldol (B89426) reactions, which can be a key step in a multi-step synthesis leading to chiral epoxides. wikipedia.org The predictable stereochemical control offered by these auxiliaries makes them a powerful tool in the synthesis of enantiomerically pure compounds like this compound. sigmaaldrich.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations | Forms a rigid chelate to direct alkylation |

| Oppolzer's Camphorsultam | Asymmetric alkylations, aldol reactions | Provides high steric hindrance |

| Myers' Pseudoephedrine | Asymmetric alkylations | Forms a chiral enolate |

| (R)-BINOL | Alkylation of glycine (B1666218) derivatives | Axially chiral backbone |

Enantioselective Epoxidation Techniques

Enantioselective epoxidation of allylic alcohols, such as cinnamyl alcohol, is a direct and widely employed method for synthesizing chiral epoxides like this compound. nih.gov These reactions utilize a chiral catalyst to transfer an oxygen atom to the double bond, resulting in the formation of an enantiomerically enriched epoxide.

The Sharpless asymmetric epoxidation is a landmark technique in this field, typically employing a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and tert-butyl hydroperoxide as the oxidant. The choice of the tartrate ester enantiomer determines which face of the alkene is epoxidized, allowing for predictable and high enantioselectivity.

More recently, iron-catalyzed asymmetric epoxidation has emerged as a more environmentally friendly and economical alternative. core.ac.uk Systems using iron(III) chloride hexahydrate in combination with chiral ligands, such as derivatives of diphenylethylenediamine, have shown high reactivity and selectivity for the epoxidation of various olefins, including aromatic ones. core.ac.uk The development of methods for the simultaneous determination of the phenylglycidol (B1248507) enantiomers and the starting cinnamyl alcohol using chiral liquid chromatography has been crucial for evaluating the catalytic activity and stereoselectivity of these epoxidation processes. nih.gov

Metal-Catalyzed Asymmetric Hydrogenation Routes

Transition metal-catalyzed asymmetric hydrogenation represents a powerful and atom-economical approach to establishing stereocenters. sioc-journal.cn This strategy can be applied to the synthesis of chiral alcohols, which can then be converted to the corresponding epoxides. The field has seen significant progress, with catalysts based on both noble metals like rhodium and iridium, and more recently, first-row transition metals. diva-portal.orgrsc.orgelsevier.com

These catalytic systems typically involve a metal center and a chiral ligand. The ligand's structure is paramount in inducing enantioselectivity. diva-portal.org For instance, iridium-N,P- and rhodium-diphosphine complexes have been effectively used for the asymmetric hydrogenation of various unsaturated substrates. diva-portal.org Computational studies, often employing density functional theory (DFT), have been instrumental in understanding the reaction mechanisms and the origins of enantioselectivity in these transformations. researchgate.net The development of enantioconvergent processes, where a mixture of substrate isomers is converted to a single product stereoisomer, has further enhanced the utility of this methodology. diva-portal.org

Enzymatic Resolution and Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for obtaining enantiomerically pure compounds. nih.gov Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and their derivatives. polimi.it In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.

For example, lipases can be used for the transesterification of a racemic alcohol, where one enantiomer is preferentially acylated. Lipase from Pseudomonas cepacia has shown excellent results in the resolution of alcohol precursors for chiral amines. polimi.it The efficiency and enantioselectivity of these enzymatic processes can often be enhanced by immobilizing the enzyme on a solid support and by using additives like ionic liquids. nih.govnih.gov The development of multi-enzyme cascade reactions, where several enzymatic steps are performed in one pot, further increases the efficiency and sustainability of biocatalytic synthesis. mdpi.com

Table 2: Comparison of Synthetic Strategies for this compound

| Methodology | Key Reagents/Catalysts | Advantages | Considerations |

|---|---|---|---|

| Chiral Auxiliary-Controlled | Evans' oxazolidinones, camphorsultam | Predictable stereocontrol, well-established methods | Stoichiometric use of auxiliary, requires attachment and removal steps |

| Enantioselective Epoxidation | Sharpless catalyst (Ti(OiPr)4, DET), Fe catalysts | Direct, high enantioselectivity | Often requires specific functional groups (e.g., allylic alcohol) |

| Metal-Catalyzed Asymmetric Hydrogenation | Rh-diphosphine, Ir-N,P complexes | High atom economy, high enantioselectivity | Often requires specialized ligands and high-pressure hydrogen |

| Enzymatic Resolution | Lipases (e.g., from Pseudomonas cepacia) | High selectivity, mild reaction conditions, environmentally friendly | Maximum theoretical yield of 50% for one enantiomer, may require optimization of enzyme and conditions |

Diastereoselective Control in Synthesis

Diastereoselective synthesis aims to control the formation of one or more stereocenters in a molecule that already contains a stereocenter. The goal is to produce a specific diastereomer out of several possibilities. This is a critical aspect when synthesizing complex molecules with multiple chiral centers.

In the context of synthesizing derivatives of this compound, diastereoselective reactions are crucial. For instance, the reaction of a chiral epoxide with a nucleophile can lead to the formation of a new stereocenter. The inherent stereochemistry of the epoxide can direct the approach of the nucleophile, leading to a high degree of diastereoselectivity in the ring-opening product. Furthermore, methods have been developed for the diastereoselective synthesis of related structures, such as 3-acetoxy-4-(3-phenyloxiranyl)-beta-lactams, using titanocene-mediated reactions. researchgate.net The ability of aryl groups to stabilize intermediates, such asenolates, can also be exploited to achieve stereochemical resolution during a synthesis. chemrxiv.org

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of synthetic reactions is fundamental to optimizing existing methods and developing new, more efficient ones. This involves identifying reaction intermediates and transition states that govern the reaction pathway and its stereochemical outcome.

In metal-catalyzed reactions, spectroscopic techniques like Fourier-transform infrared (FT-IR) spectroscopy can be used to identify surface-adsorbed intermediates. conicet.gov.ar For instance, in methanol synthesis from CO2 hydrogenation, formate and methoxy species have been identified as key surface intermediates. conicet.gov.ar Similarly, in the epoxidation of cinnamyl alcohol, understanding the interaction between the catalyst, oxidant, and substrate is key to elucidating the mechanism. The proposed mechanism for the vanadium-catalyzed epoxidation of cinnamyl alcohol involves the formation of a complex between the vanadium catalyst and the alcohol, which then reacts with the oxidant to form the epoxide. researchgate.net

Stereochemical Progression Analysis

The stereochemical outcome of the synthesis of this compound is of paramount importance, as the biological and chemical activity of its derivatives often depends on the specific enantiomer or diastereomer. The analysis of stereochemical progression, therefore, focuses on methods that afford high enantiomeric excess (ee) and diastereoselectivity.

A prominent strategy for achieving high stereoselectivity is the asymmetric epoxidation of trans-cinnamyl alcohol. One notable method involves the use of a silica-supported casein-Co complex as a chiral catalyst. This system, utilizing molecular oxygen as the oxidant, has been shown to produce (2R,3R)-(+)-3-phenylglycidol with an impressive optical yield of up to 92.0%. researchgate.net The casein, a natural protein, provides the chiral environment necessary to induce enantioselectivity in the epoxidation process.

Another approach to enantioselective synthesis involves the use of titanocene-tartrate complexes as catalysts in the epoxidation of cinnamyl alcohol with alkyl hydroperoxides. urjc.es The stereochemical control in this system is influenced by the steric hindrances around the titanium center, which are dictated by the choice of the tartrate ligand and the oxidant. urjc.es This method highlights the tunability of the catalytic system to achieve desired stereochemical outcomes.

Furthermore, an indirect yet effective route to enantiomerically enriched this compound proceeds through the enantioselective bromohydroxylation of cinnamyl alcohols. This reaction, catalyzed by (DHQD)₂PHAL, yields optically active bromohydrins with enantiomeric excesses up to 95%. nih.gov These bromohydrins can then be readily converted to the corresponding epoxide, this compound, with retention of the high enantiomeric purity. nih.gov For instance, treating the bromohydrin intermediate with a base such as sodium hydroxide (B78521) in a dioxane and water mixture leads to the formation of the epoxide in high yield and ee. nih.gov

The following table summarizes the stereochemical outcomes of different synthetic approaches to this compound and its precursors.

| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Silica-supported Casein-Co complex | trans-Cinnamyl alcohol | (2R,3R)-(+)-3-Phenylglycidol | 92.0% | Not Reported |

| Titanocene-Tartrate complexes | Cinnamyl alcohol | This compound | Dependent on ligand and oxidant | Not Reported |

| (DHQD)₂PHAL / PhCONHBr | Cinnamyl alcohol | Bromohydrin intermediate | up to 95% | Not Reported |

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical aspect of synthesizing this compound, aiming to maximize the chemical yield and stereoselectivity. Key parameters that are frequently manipulated include the choice of catalyst, oxidant, solvent, temperature, and reaction time.

In the asymmetric epoxidation catalyzed by the silica-supported casein-Co complex, the reaction temperature and duration are crucial. Optimal yields of 70.6% were achieved when the reaction was conducted at 70 °C under an oxygen atmosphere for 6 hours. researchgate.net The reusability of the catalyst without a significant loss of activity is another important factor for optimization. researchgate.net

For titanocene-tartrate catalyzed epoxidations, temperature plays a different role compared to the well-known Sharpless asymmetric epoxidation. While the Sharpless method requires low temperatures for high enantioselectivity, the titanocene-tartrate catalysts exhibit increased epoxide yields at higher temperatures. urjc.es This characteristic presents a potential advantage for industrial applications by reducing cooling costs.

A "green" epoxidation method utilizing dimethyldioxirane, generated in situ from OXONE® and acetone, offers an alternative to traditional reagents like m-chloroperoxybenzoic acid (MCPBA). stolaf.edu This reaction is performed in a two-phase system of ethyl acetate (B1210297) and water, with sodium bicarbonate as a buffer. stolaf.edu The dropwise addition of the OXONE® solution over a period of 40 minutes followed by an additional 60 minutes of stirring at room temperature are key to the successful completion of the reaction. stolaf.edu

The enantioselective bromohydroxylation reaction has also been optimized. The reaction of cinnamyl alcohol with N-bromobenzamide in the presence of 10 mol% (DHQD)₂PHAL and 10 mol% (–)-camphorsulfonic acid in a 10:1 mixture of acetonitrile (B52724) and water at -30 °C provides the corresponding bromohydrin in good yield and high enantioselectivity. nih.gov Subsequent conversion to the epoxide is typically efficient under basic conditions. nih.gov

The table below presents a summary of optimized reaction conditions for the synthesis of this compound and its precursors.

| Catalyst/Reagent | Oxidant/Co-reagent | Solvent | Temperature | Yield | Selectivity (ee) |

| Silica-supported Casein-Co complex | O₂ | Not Specified | 70 °C | 70.6% | 92.0% |

| Titanocene-Tartrate complexes | Alkyl hydroperoxides | Not Specified | Higher temperatures favored | Increased yields at higher temps | Dependent on ligand/oxidant |

| OXONE® / Acetone | OXONE® | Ethyl acetate / Water | Room Temperature | Not explicitly stated for isolated product | Racemic without chiral catalyst |

| (DHQD)₂PHAL | N-Bromobenzamide | CH₃CN / H₂O (10:1) | -30 °C | 46–87% (for bromohydrin) | 55–95% (for bromohydrin) |

Reactivity and Transformational Chemistry of 3 Phenyloxiranyl Methanol

Epoxide Ring-Opening Reactions

The high reactivity of epoxides compared to other ethers is due to the significant angle strain in the three-membered ring. byjus.com Cleavage of the ring relieves this strain, providing a strong thermodynamic driving force for ring-opening reactions. These reactions can be catalyzed by either acid or base, and the specific conditions dictate the mechanism and the resulting regiochemistry and stereochemistry of the products. byjus.comjsynthchem.com

Nucleophilic attack is the fundamental process through which the epoxide ring of (3-phenyloxiranyl)methanol is opened. jsynthchem.com The precise mechanism, however, is highly dependent on the pH of the reaction medium.

Under acidic conditions, the first step of the reaction is the protonation of the epoxide oxygen by the acid catalyst. masterorganicchemistry.comkhanacademy.org This creates a good leaving group (a hydroxyl group) and activates the epoxide ring toward nucleophilic attack. The protonated epoxide does not typically rearrange to a full carbocation. Instead, the carbon-oxygen bonds begin to lengthen, and a partial positive charge develops on the two carbon atoms of the ring. libretexts.orglibretexts.org

For this compound, the carbon atom attached to the phenyl group (the benzylic carbon) can better stabilize this developing positive charge due to resonance. This leads to a transition state with significant Sɴ1-like character at the benzylic carbon. libretexts.orglibretexts.org The nucleophile then attacks this more electrophilic, benzylic carbon. libretexts.orgstackexchange.com The reaction concludes with a deprotonation step to yield the final product. libretexts.org

In the presence of a strong base or a potent nucleophile, the ring-opening proceeds via a direct Sɴ2 mechanism. jsynthchem.comlibretexts.org Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first. Instead, the nucleophile directly attacks one of the carbons of the epoxide ring. byjus.com

This reaction involves a powerful nucleophile and a poor leaving group (an alkoxide). libretexts.orglibretexts.org The significant ring strain of the epoxide facilitates the reaction, driving it to completion despite the poor leaving group. byjus.comlibretexts.org The attack occurs via a backside approach, leading to an inversion of stereochemistry at the site of attack. The intermediate formed is an alkoxide, which is then protonated in a subsequent workup step to give the alcohol product. libretexts.org

Regioselectivity refers to the preference for bond-making or breaking in one direction over all other possibilities. In the ring-opening of this compound, the choice of which carbon atom is attacked by the nucleophile is governed by the reaction conditions.

Acid-Catalyzed Conditions : Under acidic conditions, the reaction exhibits a high degree of regioselectivity. The nucleophile preferentially attacks the more substituted carbon atom that can better stabilize the partial positive charge of the Sɴ1-like transition state. libretexts.orgstackexchange.com In this compound, this is the benzylic carbon (C3).

Base-Catalyzed Conditions : Under basic or neutral conditions, the Sɴ2 mechanism dominates. The nucleophilic attack occurs at the less sterically hindered carbon atom. libretexts.orglibretexts.org For this compound, this is the carbon bearing the hydroxymethyl group (C2).

| Condition | Mechanism | Site of Nucleophilic Attack | Primary Product |

| Acidic (e.g., H₃O⁺) | Sɴ1-like | C3 (Benzylic Carbon) | Attack at the more substituted carbon |

| Basic (e.g., RO⁻) | Sɴ2 | C2 (Less hindered carbon) | Attack at the less substituted carbon |

Both acid- and base-catalyzed ring-opening reactions of epoxides are stereoselective. The nucleophilic attack, whether on the protonated epoxide in acid or the neutral epoxide in base, occurs from the side opposite the carbon-oxygen bond in a classic backside attack. libretexts.org This results in an inversion of the configuration at the carbon center that undergoes substitution. When the starting material is a cyclic epoxide, this leads to anti-addition of the nucleophile and the hydroxyl group across the former C-C bond of the epoxide. libretexts.org For an acyclic epoxide like this compound, if the carbon atoms of the epoxide are stereocenters, the attack will invert the stereochemistry at the targeted carbon.

The principles of these ring-opening mechanisms apply to a wide range of nucleophiles, leading to a variety of functionalized products.

Alcohols : In the presence of an alcohol (ROH) as the nucleophile, the epoxide ring opens to form an alkoxy alcohol. Under acidic catalysis, the alcohol will attack the benzylic carbon. In a basic medium (using the corresponding alkoxide, RO⁻), the attack will occur at the less hindered carbon (C2). libretexts.orglibretexts.org

Halogens : Anhydrous hydrogen halides (HX) can be used to open epoxide rings to form halohydrins. libretexts.orglibretexts.org This reaction proceeds under acidic conditions, where the epoxide is first protonated. The halide ion (X⁻), a good nucleophile, then attacks the more substituted benzylic carbon in an Sɴ1-like fashion. libretexts.orglibretexts.org

Grignard Reagents : Grignard reagents (RMgX) are potent carbon-based nucleophiles and strong bases. mnstate.edumasterorganicchemistry.com They react with epoxides via an Sɴ2 mechanism, attacking the less sterically hindered carbon. byjus.commasterorganicchemistry.com The reaction with this compound would involve the Grignard reagent attacking the C2 carbon, followed by an acidic workup to protonate the resulting alkoxides, yielding a diol with a new carbon-carbon bond. libretexts.orgmasterorganicchemistry.com

| Nucleophile | Reagent Example | Condition | Site of Attack on this compound | Product Type |

| Alcohol | CH₃OH / H⁺ | Acidic | C3 (Benzylic) | Methoxy-diol |

| Alcohol (Alkoxide) | CH₃O⁻ Na⁺ | Basic | C2 (Less Hindered) | Methoxy-diol |

| Halogen (Halide) | HBr | Acidic | C3 (Benzylic) | Bromohydrin |

| Organometallic | CH₃MgBr, then H₃O⁺ | Basic/Nucleophilic | C2 (Less Hindered) | Diol |

Tandem Reactions Involving Epoxy Ring-Opening

The strained three-membered ring of the epoxide in this compound is prone to ring-opening, an event that can initiate a cascade of subsequent reactions. These tandem, or cascade, processes are highly efficient, allowing for the construction of complex molecular architectures in a single operational step.

A notable example of such a tandem reaction is the oxidative C-C bond cleavage and acetalization of related chalcone (B49325) epoxides. organic-chemistry.orgsorbonne-universite.fr In a reaction involving iodine in methanol (B129727), the chalcone epoxide first undergoes ring-opening by the methanol solvent to form a β-methoxy alcohol intermediate. organic-chemistry.orgsorbonne-universite.frthieme-connect.de This is followed by cleavage of the carbon-carbon bond to produce an α-ketoaldehyde, which is then acetalized by the methanol to yield an α,α-dimethoxyacetophenone. organic-chemistry.orgsorbonne-universite.frthieme-connect.deresearchgate.net The entire sequence—ring-opening, C-C cleavage, and acetalization—occurs in one pot. sorbonne-universite.fr The reaction is sensitive to electronic effects; electron-donating groups on the phenyl ring accelerate the process, while electron-withdrawing groups have a retarding effect. organic-chemistry.org

Another class of tandem reactions involves the initial ring-opening followed by cyclization. For instance, tandem nucleophilic addition followed by epoxy ring-opening cyclization of 2-(3-phenyloxiranyl)phenyl isothiocyanates has been used to produce complex heterocyclic structures. researchgate.net These reactions highlight how the initial ring-opening of the epoxide can be strategically coupled with other transformations to rapidly build molecular complexity.

Table 1: Tandem Oxidative Cleavage of Chalcone Epoxides

This table summarizes the iodine-mediated tandem reaction of various chalcone epoxides in methanol, leading to α,α-dimethoxyacetophenones. Data sourced from Jadhav & Samant (2014). sorbonne-universite.fr

| Entry | Chalcone Epoxide Substrate | Product (α,α-dimethoxyacetophenone) | Yield (%) |

| 1 | 1-(Phenyl)-3-phenyl-oxirane-2-carbaldehyde | 1-Phenyl-2,2-dimethoxyethanone | 85 |

| 2 | 1-(4-Methoxyphenyl)-3-phenyl-oxirane-2-carbaldehyde | 1-(4-Methoxyphenyl)-2,2-dimethoxyethanone | 90 |

| 3 | 1-(4-Chlorophenyl)-3-phenyl-oxirane-2-carbaldehyde | 1-(4-Chlorophenyl)-2,2-dimethoxyethanone | 82 |

| 4 | 1-(2,4-Dichlorophenyl)-3-phenyl-oxirane-2-carbaldehyde | 1-(2,4-Dichlorophenyl)-2,2-dimethoxyethanone | 75 sorbonne-universite.fr |

| 5 | 1-(4-Nitrophenyl)-3-phenyl-oxirane-2-carbaldehyde | 1-(4-Nitrophenyl)-2,2-dimethoxyethanone | 70 |

Carbon-Oxygen Bond Activation Processes

Activating the relatively inert carbon-oxygen bonds of the alcohol and epoxide moieties in this compound opens up unique avenues for functionalization. Radical-based methods have proven particularly effective for this purpose.

Radical reactions provide a powerful method for transforming epoxy alcohols. Titanocene(III) chloride (Cp₂TiCl), a potent single-electron-transfer (SET) reagent, is frequently used to initiate such transformations. mdpi.comrsc.orgrsc.org It can induce the homolytic ring-opening of epoxides to generate a β-titanoxy radical. rsc.orgnih.gov The fate of this radical intermediate depends on the reaction conditions. rsc.org

In the presence of a suitable radical acceptor, such as an alkene, the initially formed radical can participate in an intermolecular C-C bond-forming reaction. mdpi.com Alternatively, if the epoxy alcohol contains an appropriately positioned unsaturated group, an intramolecular radical cyclization can occur. niscpr.res.in This strategy has been successfully applied to the synthesis of substituted tetrahydrofurans from epoxy olefinic compounds. niscpr.res.in For example, the radical cyclization of epoxy olefinic precursors using Cp₂TiCl, generated in situ from Cp₂TiCl₂ and zinc, yields 3,4-disubstituted tetrahydrofurans, which are key intermediates in the formal synthesis of bioactive lignans (B1203133) like (±)-burseran and (±)-dehydrocubebin. niscpr.res.in

Bimetallic catalysis, combining titanium and cobalt, has also been employed for the radical redox-relay isomerization of epoxides to allylic alcohols. chemrxiv.orgchemrxiv.org This approach merges the reductive epoxide ring-opening by the titanium catalyst with a hydrogen atom transfer (HAT) termination step mediated by the cobalt co-catalyst. chemrxiv.orgchemrxiv.org

The Spin-Center Shift (SCS) is a specific type of radical process that enables the activation of C–O bonds in alcohols. nih.govnih.govresearchgate.net This process, inspired by biochemical pathways like the conversion of ribonucleotides to deoxyribonucleotides, involves a 1,2-radical translocation accompanied by the elimination of a leaving group, such as water. nih.govnih.govresearchgate.netprinceton.edu

In the context of alcohols, an SCS process can be initiated by a dual catalytic system, often merging photoredox and hydrogen atom transfer (HAT) catalysis. nih.govprinceton.edu A proposed mechanism involves the HAT catalyst (e.g., a thiyl radical) abstracting a hydrogen atom from the alcohol, forming an α-oxy radical. nih.govprinceton.edu This radical can then add to a suitable substrate, like a heteroarene. nih.govprinceton.edu Subsequent deprotonation forms an α-amino radical, which, upon protonation, undergoes the key spin-center shift step, eliminating water and generating a carbon-centered radical intermediate ready for further reaction. nih.govprinceton.edu This strategy effectively transforms simple alcohols into latent alkylating reagents under mild conditions, avoiding the need for harsh oxidants or high temperatures. nih.govprinceton.edu While not specifically detailed for this compound, this methodology is broadly applicable to alcohols and represents a powerful way to activate its hydroxyl group for C-C bond formation. nih.govprinceton.edu

Catalytic Transformations of this compound Derivatives

Catalysis offers a sustainable and efficient means to transform this compound and its derivatives. Both metal-based and organic catalysts have been successfully employed to achieve a wide range of selective transformations.

Transition metals are highly effective catalysts for various transformations of epoxides. sioc-journal.cn Metal-catalyzed reactions of this compound often focus on the regioselective ring-opening of the epoxide.

Lewis acidic metal complexes can activate the epoxide, facilitating nucleophilic attack. For instance, acid-catalyzed ring-opening of related oxabicyclic systems with various alcohols has been achieved using catalysts like pyridinium (B92312) toluenesulfonate, proceeding via an Sₙ2-like mechanism. beilstein-journals.org Bio-inspired radical cyclizations of epoxides catalyzed by titanocene(III) chloride are powerful tools for preparing natural terpenoids. nih.gov This reaction can generate multiple stereocenters with high regio- and stereoselectivity in a single step. nih.gov

Furthermore, bimetallic systems have been developed for the isomerization of epoxides to allylic alcohols. chemrxiv.org A synergistic Ti/Co system utilizes the reductive epoxide ring-opening capability of Ti(III) and a hydrogen atom transfer step mediated by a cobalt catalyst to achieve this transformation under mild conditions. chemrxiv.org The direct conversion of aldoximes to N-methylated amides using methanol in the presence of a NNN-ruthenium pincer complex has also been reported, showcasing the use of methanol as a C1 source in tandem catalysis. researchgate.net A bio-inspired approach using a combination of a Brønsted acid and Zn(OTf)₂ has been identified as an efficient binary catalyst for the cooperative activation of methanol for various methylation reactions. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, provides a metal-free alternative for the transformation of this compound. psu.edu These reactions often proceed with high enantioselectivity.

A key application is the asymmetric ring-opening of epoxides. psu.edu Chiral β-amino alcohols, for example, have been used as organocatalysts for the kinetic resolution of racemic glycidol (B123203) (a simple epoxy alcohol) via ring-opening with phenols. batman.edu.trmdpi.com The proposed mechanism involves the catalyst activating both the epoxide ring and the phenol (B47542) nucleophile through hydrogen bonding interactions. mdpi.com This approach yields valuable 3-aryloxy-1,2-propanediols with moderate to good enantioselectivity. mdpi.com

The efficiency of such organocatalytic reactions can be highly dependent on the solvent and catalyst structure. mdpi.com For instance, in the synthesis of 3-aryloxy-1,2-propanediols, ethanol (B145695) was found to be a suitable solvent, and the enantiomeric excess of the product varied significantly with the specific chiral β-amino alcohol catalyst used. mdpi.com Proline and its derivatives are also prominent organocatalysts, often used in aldol (B89426) and Mannich reactions. nih.govnih.gov N-heterocyclic carbenes (NHCs) represent another important class of organocatalysts used in a variety of reactions, including the Morita–Baylis–Hillman reaction. mdpi.com

Table 2: Organocatalytic Ring-Opening of Glycidol with Phenols

This table illustrates the performance of different chiral β-amino alcohol organocatalysts in the asymmetric ring-opening of glycidol with various phenol nucleophiles. Data sourced from Aral et al. (2012). batman.edu.trmdpi.comresearchgate.netdicle.edu.tr

| Entry | Phenol Nucleophile | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenol | Chiral Amino Alcohol 8 | 55 | 65 |

| 2 | p-Cresol | Chiral Amino Alcohol 5 | 65 | 63 |

| 3 | p-Methoxyphenol | Chiral Amino Alcohol 10 | 45 | 58 |

| 4 | p-Cresol | Chiral Amino Alcohol 9b | 58 | 48 |

| 5 | p-Methoxyphenol | Chiral Amino Alcohol 9b | 55 | 34 |

Photoredox Catalysis in Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide array of chemical transformations under mild conditions. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates. The reactivity of this compound in the context of photoredox catalysis is of significant interest due to the presence of both an epoxide and a primary alcohol, offering multiple potential pathways for transformation. While direct studies on this compound are not extensively documented, its reactivity can be inferred from the well-established photoredox-catalyzed transformations of epoxides and alcohols.

The primary modes of transformation for this compound under photoredox conditions are expected to involve the reductive ring-opening of the epoxide and the activation of the primary alcohol.

Reductive Ring-Opening of the Epoxide

The epoxide moiety of this compound is susceptible to reductive ring-opening facilitated by a combination of a photoredox catalyst and a co-catalyst, typically a Group IV metal complex like titanocene (B72419) or zirconocene (B1252598). researchgate.netchemrxiv.org The general mechanism involves the reduction of the metal(IV) precatalyst to a highly reactive metal(III) species by the excited photocatalyst. This metal(III) species then coordinates to the epoxide oxygen, promoting a single-electron transfer that results in the homolytic cleavage of one of the C–O bonds to generate a carbon-centered radical.

The regioselectivity of the ring-opening is a crucial aspect and is significantly influenced by the choice of the metal co-catalyst.

Titanocene-Mediated Ring-Opening: In the presence of a titanocene co-catalyst, the ring-opening of unsymmetrical epoxides typically proceeds to form the more stable radical. rsc.org For this compound, this would involve the cleavage of the C2-O bond to generate a benzylic radical at the C3 position, which is stabilized by the adjacent phenyl group. Subsequent hydrogen atom abstraction from a suitable donor would yield 1-phenylpropane-1,3-diol.

Zirconocene-Mediated Ring-Opening: Conversely, when a zirconocene co-catalyst is employed, a reversal of regioselectivity is often observed. researchgate.netchemrxiv.org The higher oxophilicity of zirconium is believed to lead to an earlier transition state for the ring-opening, diminishing the influence of radical stability. chemrxiv.org In this case, cleavage of the C3-O bond would be favored, generating a less stable primary radical at the C2 position. This would ultimately lead to the formation of 3-phenylpropane-1,2-diol.

These reductive ring-opening reactions are typically performed using a visible-light photocatalyst, such as an iridium or ruthenium complex, a sacrificial electron donor (e.g., Hantzsch ester or an amine), and the respective metallocene dichloride precatalyst. chemrxiv.orgrsc.org

Table 1: Potential Products from Reductive Ring-Opening of this compound

| Co-catalyst | Major Product | Product Structure |

|---|---|---|

| Titanocene(III) | 1-Phenylpropane-1,3-diol |  |

| Zirconocene(III) | 3-Phenylpropane-1,2-diol |  |

Activation and Functionalization of the Primary Alcohol

The primary alcohol group in this compound can also be a site of reactivity under photoredox conditions. The deoxygenative functionalization of alcohols is a common transformation where the C–O bond is cleaved to form an alkyl radical, which can then participate in various bond-forming reactions. beilstein-journals.org

This process typically involves the in situ activation of the alcohol. For instance, the alcohol can be converted to a redox-active ester, such as a 3,5-bis(trifluoromethyl)benzoate, which can then be reduced by the excited photocatalyst to generate a radical anion. beilstein-journals.org This intermediate can then fragment to release the corresponding alkyl radical. In the case of this compound, this would lead to the formation of a (3-phenyloxiranyl)methyl radical. This radical could then be trapped by a hydrogen atom donor to yield 2-methyl-3-phenyloxirane (B80201) or participate in intermolecular C-C bond-forming reactions.

Another strategy for alcohol activation involves the formation of a xanthate salt by reaction with carbon disulfide in the presence of a base. beilstein-journals.org The xanthate can then be oxidized by the photocatalyst to generate a sulfur-centered radical, which subsequently leads to the formation of the desired alkyl radical.

Potential Intramolecular Transformations

The presence of both an epoxide and an alcohol in the same molecule opens up the possibility of intramolecular reactions. Following the photoredox-catalyzed ring-opening of the epoxide, the resulting carbon-centered radical could potentially interact with the hydroxyl group. For example, a 1,5-hydrogen atom transfer (HAT) from the hydroxyl group to the carbon radical could occur, leading to the formation of an alkoxy radical and a new C-H bond. researchgate.net The resulting alkoxy radical could then undergo further transformations.

While specific examples for this compound are scarce, the principles of photoredox catalysis suggest a rich and diverse reactivity profile for this compound, with the potential to selectively form different diol isomers or to functionalize the molecule at the hydroxymethyl group, depending on the chosen catalytic system and reaction conditions.

Applications in Advanced Organic Synthesis As a Building Block

Precursor in the Synthesis of Complex Molecular Architectures

The bifunctional nature of (3-phenyloxiranyl)methanol allows it to serve as a linchpin in the assembly of intricate molecular frameworks. The epoxide can undergo regioselective and stereospecific ring-opening reactions with a wide range of nucleophiles, while the alcohol group can be used for etherification, esterification, or oxidation, providing multiple avenues for molecular diversification.

Chiral scaffolds are core structures that provide a three-dimensional framework for the development of new chemical entities, particularly in drug discovery. While direct literature examples detailing the use of this compound for synthesizing broad classes of "chiral scaffolds" are specific to the final products, its inherent chirality and reactive handles make it an ideal starting material for such endeavors. Chiral epoxides, in general, are considered valuable building blocks for creating complex frameworks. acs.org The principle involves using the defined stereochemistry of the epoxy alcohol to direct the formation of new stereocenters, leading to enantiomerically pure and complex molecular scaffolds.

The structure of this compound is particularly well-suited for the synthesis of various oxygen-containing heterocycles. The intramolecular or intermolecular reactions involving the epoxide and alcohol functionalities are key strategies for constructing these rings.

Diols: The synthesis of diols is a direct consequence of the epoxide ring-opening. For instance, the acid- or base-catalyzed hydrolysis of the epoxide ring leads to the formation of 1,2,3-triol derivatives. More complex diols can be synthesized through nucleophilic attack. A notable example is the synthesis of 3-methylamino-3-phenyl-1,2-propanediol, an important chiral intermediate, which is derived from (2S,3S)-3-phenyloxiran-2-ylmethanol. researchgate.net The synthesis of 1,3-diols, a common motif in polyketide natural products, can also be achieved from homoallylic alcohols through multi-step sequences where an epoxide is a key intermediate. synblock.comnih.govliverpool.ac.uk

Table 1: Synthesis of Diol Derivatives from Epoxides

| Precursor Class | Reagent/Reaction Type | Product Class | Significance |

|---|---|---|---|

| Epoxy Alcohols | Hydrolysis (H₃O⁺) | Vicinal Diols | Fundamental transformation for creating polyol structures. |

| (2S,3S)-3-Phenyloxiran-2-ylmethanol | Aminolysis followed by hydrolysis | 3-Amino-1,2-diols | Key intermediates for pharmacologically active molecules. researchgate.net |

| Epoxy Alcohols | Reduction (e.g., LiAlH₄) | Alcohols | Selective reduction provides access to different alcohol isomers. quimicaorganica.orgorganic-chemistry.org |

Pyrans: Tetrahydropyran (B127337) (THP) rings are prevalent in many natural products. Their synthesis can be accomplished via the intramolecular cyclization of epoxy alcohols. Specifically, 4,5-epoxy alcohols are known precursors that undergo endo-selective intramolecular epoxide ring opening to form tetrahydropyran structures. rsc.org While a direct example starting from this compound to form a pyran is specific to a longer synthetic route, its role as an epoxy alcohol makes it a conceptually suitable starting point for strategies targeting pyran-containing molecules.

Oxaspiroalkanes: The synthesis of oxaspiroalkanes, which feature a spirocyclic junction with an oxygen atom, can be envisioned starting from this compound. Such a transformation would typically involve the conversion of the primary alcohol to a nucleophile that subsequently attacks a carbon atom, often requiring a multi-step sequence to construct the second ring that closes at the spirocenter.

The electrophilic nature of the epoxide ring in this compound makes it an excellent substrate for reactions with nitrogen-based nucleophiles, leading to a variety of valuable nitrogen-containing compounds.

Amino Alcohols: The reaction of epoxides with amines, known as aminolysis, is a fundamental and highly efficient method for synthesizing β-amino alcohols. acs.orgjsynthchem.comroyalsocietypublishing.org This reaction proceeds with high regioselectivity, with the amine typically attacking the less sterically hindered carbon of the epoxide. The reaction of this compound with various primary or secondary amines provides straightforward access to a diverse range of chiral 1,3-amino alcohols. researchgate.netacs.org These products are crucial intermediates in the synthesis of pharmaceuticals, such as in the asymmetric synthesis of (-)-pseudoephedrine. researchgate.net

Table 2: Synthesis of Amino Alcohols from this compound Derivatives

| Reactant | Product | Reaction Type | Reference |

|---|---|---|---|

| (2S,3S)-3-Phenyloxiran-2-ylmethanol | 3-Methylamino-3-phenyl-1,2-propanediol | Ring-opening with methylamine | researchgate.net |

| (3-Phenyloxiran-2-yl)methyl 4-methylbenzenesulfonate | N-Benzyl-N-methyl-1-(3-phenyloxiran-2-yl)methanamine | Nucleophilic substitution with N-methylbenzylamine | acs.org |

Piperazinones: Piperazinones are heterocyclic scaffolds of significant interest in medicinal chemistry. Synthetically, they can be formed via the cyclization of an epoxide with a diamine derivative. For instance, a chiral 1-aryl-6-(hydroxymethyl)-2-ketopiperazine can be prepared through a 6-exo amide-epoxide cyclization. researchgate.net Although syntheses of piperazinones often start from aziridines or employ multicomponent reactions, mdpi.comacs.orgnih.gov a plausible route from this compound would involve reaction with an appropriately substituted ethylenediamine, followed by cyclization.

Morpholinones: Morpholinones are another class of heterocycles with applications in drug development. Their synthesis can be achieved through various routes, including the cyclization of N-protected α-amino acids or the asymmetric allylation of morpholinones derived from chiral amino alcohols. researchgate.netmun.ca A one-pot catalytic approach to C3-substituted morpholin-2-ones has been developed using chiral nonracemic epoxides as key intermediates. nih.gov This highlights the potential of this compound as a precursor for chiral morpholinone derivatives through a domino epoxidation/ring-opening cyclization sequence.

Role in Multi-Component and Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single operation, offering significant advantages in terms of efficiency and atom economy. researchgate.net Epoxy alcohols like this compound are excellent substrates for initiating such cascades.

A prime example of this is the BF₃·Et₂O-mediated cascade reaction of a chiral epoxy-alcohol. In a synthesis of (–)-chloramphenicol, a related chiral epoxy-alcohol undergoes treatment with dichloroacetonitrile, followed by an intramolecular opening of the epoxide ring, which, after hydrolysis, yields the target molecule in a highly efficient process. researchgate.net

While specific multicomponent reactions (MCRs) starting directly with this compound are not broadly documented in introductory literature, epoxides are known to participate in such reactions. mdpi.comtcichemicals.com For example, a three-component reaction between anilines, mono-substituted epoxides, and ethyl glyoxalate can produce asymmetric 1,3-oxazolidines. mdpi.com This demonstrates the potential for this compound to be integrated into novel MCRs to rapidly build molecular complexity.

Intermediate in the Synthesis of Specialty Chemicals

This compound and its derivatives serve as crucial intermediates in the synthesis of high-value specialty chemicals, particularly in the pharmaceutical industry. nih.gov One of the most significant applications is in the development of inhibitors for soluble epoxide hydrolase (sEH).

Soluble epoxide hydrolase is an enzyme involved in the metabolism of epoxy-fatty acids, which are signaling molecules that play roles in regulating blood pressure and inflammation. nih.govnih.gov Inhibition of sEH is a promising therapeutic strategy for treating hypertension, inflammation, and pain. nih.govgoogle.com

Derivatives of this compound are integral to the structure of potent sEH inhibitors. For instance, compounds like cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate (CMNPC) have been synthesized and evaluated as substrates and inhibitors for sEH, proving instrumental in developing high-sensitivity fluorescent assays for screening new inhibitor candidates. nih.govresearchgate.netescholarship.org

Table 3: this compound Derivatives in sEH Inhibition Research

| Compound Name/Class | Role | Application | References |

|---|---|---|---|

| Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate | Fluorescent Substrate | High-throughput screening of sEH inhibitors | researchgate.netescholarship.org |

| (3-Phenyl-oxiranyl)-acetic acid derivatives | sEH Inhibitors | Therapeutic development for pain and inflammation | nih.gov |

| Epoxide Hydrolase Inhibitor 19 (US Patent 8815951) | Patented Inhibitor | Pharmaceutical development | nih.gov |

This application underscores the importance of this compound as a key building block in medicinal chemistry, enabling the synthesis of targeted molecules with significant therapeutic potential.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of (3-Phenyloxiranyl)methanol, offering detailed insights into the proton and carbon environments within the molecule. Data from various NMR experiments, including 1D (¹H and ¹³C) and 2D techniques, allow for the unambiguous assignment of its atomic connectivity and stereochemistry.

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons. The spectrum is typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃).

The key proton signals are found in distinct regions:

Aromatic Protons: The five protons on the phenyl group typically appear as a complex multiplet in the range of δ 7.3-7.4 ppm.

Oxirane Protons: The two protons on the epoxide ring are diastereotopic and couple with each other. They appear as distinct signals. The proton on the carbon adjacent to the phenyl group (C3-H) resonates at a different chemical shift than the proton on the carbon bearing the methanol (B129727) group (C2-H). For a related compound, these protons were observed as doublets at approximately δ 4.05 and 4.22 ppm with a small coupling constant (J ≈ 1.8 Hz), characteristic of a trans relationship on an epoxide ring. rsc.org

Hydroxymethyl Protons (CH₂OH): The two protons of the CH₂ group are also diastereotopic due to the adjacent chiral center and typically appear as a multiplet. rsc.org

Hydroxyl Proton (OH): The hydroxyl proton usually appears as a broad singlet, and its chemical shift can vary depending on concentration and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.30 - 7.45 | Multiplet (m) |

| C3-H (Oxirane) | ~3.8 - 4.2 | Doublet (d) |

| C2-H (Oxirane) | ~3.1 - 3.5 | Multiplet (m) |

| CH₂OH | ~3.6 - 4.0 | Multiplet (m) |

| OH | Variable | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, nine distinct signals are expected.

Aromatic Carbons: The phenyl group shows multiple signals in the δ 125-136 ppm region. The carbon attached to the epoxide ring (ipso-carbon) is found around δ 135 ppm, while the other aromatic carbons appear between δ 125-129 ppm. rsc.orgrsc.org

Oxirane Carbons: The two carbons of the epoxide ring are significantly shielded and appear in the range of δ 55-65 ppm. rsc.orgrsc.org

Hydroxymethyl Carbon (CH₂OH): The carbon of the hydroxymethyl group is also found in the shielded region, typically around δ 61-65 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Phenyl (C-ipso) | ~135.4 |

| Phenyl (CH) | ~125.6 - 128.4 |

| C3 (Oxirane) | ~61.2 |

| C2 (Oxirane) | ~55.6 |

| CH₂OH | ~64.1 |

Data derived from a closely related compound, Cinnamyl alcohol epoxide. rsc.org

2D NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. nih.gov For this compound, COSY spectra would show correlations between the C2-H of the oxirane and the protons of the CH₂OH group, as well as between the two protons on the oxirane ring (C2-H and C3-H), confirming their connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). nih.gov It is invaluable for piecing together the molecular structure. Key HMBC correlations would include:

Correlations from the C3-H proton to the ipso- and ortho-carbons of the phenyl ring.

Correlations from the CH₂OH protons to the C2 and C3 carbons of the oxirane ring.

Correlations from the C2-H proton to the CH₂OH carbon and the C3 carbon.

These correlations definitively establish the connection between the phenyl ring, the epoxide, and the methanol moiety. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. rsc.org The nominal molecular weight of C₉H₁₀O₂ is 150 g/mol . rsc.org

In high-resolution mass spectrometry (HRMS), the exact mass of the protonated molecule [M+H]⁺ is measured, which for C₉H₁₀O₂ is calculated to be 151.08. libretexts.org The observation of a molecular ion peak at m/z 150 (in EI-MS) or a protonated molecular ion at m/z 151 (in ESI-MS) confirms the molecular formula. rsc.orglibretexts.org

The fragmentation of this compound under electron impact (EI) provides a characteristic fingerprint. The fragmentation of alcohols often involves the cleavage of the C-C bond adjacent to the oxygen atom. acs.org

Key fragmentation pathways include:

Loss of a hydrogen atom: [M-H]⁺ at m/z 149.

Loss of the hydroxymethyl group (-CH₂OH): This leads to a fragment at m/z 119.

Formation of the benzoyl cation: Cleavage can lead to a [C₆H₅CO]⁺ fragment at m/z 105.

Formation of the phenyl cation: Loss of the entire oxiranylmethanol side chain gives the [C₆H₅]⁺ fragment at m/z 77.

Formation of a tropylium (B1234903) ion: Rearrangement can lead to the stable [C₇H₇]⁺ ion at m/z 91.

Table 3: Major Fragments in the Mass Spectrum of this compound (Cinnamyl alcohol epoxide)

| m/z | Proposed Fragment Ion |

| 150 | [C₉H₁₀O₂]⁺ (Molecular Ion) |

| 117 | [M - H - O - CH₂]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ |

| 51 | [C₄H₃]⁺ |

Data obtained from GC-MS analysis of Cinnamyl alcohol epoxide. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound displays several characteristic absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3400 cm⁻¹, which is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹).

C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) corresponding to the C-H bonds of the epoxide and hydroxymethyl groups.

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region due to the vibrations of the phenyl ring.

C-O Stretch: Strong absorptions in the fingerprint region, typically between 1030-1250 cm⁻¹, corresponding to the C-O stretching vibrations of the alcohol and the ether (epoxide) functionalities.

Epoxide Ring Vibrations: The epoxide ring itself has characteristic vibrations, including an asymmetric ring stretch (C-O-C) around 1250 cm⁻¹ and other ring deformations (breathing) around 865-915 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound Analogs

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | ~3418 (broad) |

| C-H Stretch (Aliphatic) | ~2920 - 2968 |

| C-O Stretch (Alcohol/Epoxide) | ~1034 |

| Epoxide Ring Vibration | ~865 - 913 |

Data derived from a structurally similar epoxy alcohol.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the chromophore responsible for UV absorption is the phenyl group.

The spectrum is expected to show absorptions characteristic of a monosubstituted benzene (B151609) ring, which arise from π → π* transitions. Typically, two main absorption bands are observed:

A strong absorption band (the E₂-band) around 210-220 nm.

A weaker, structured absorption band (the B-band) in the range of 250-270 nm. rsc.org

The exact position and intensity of these bands can be influenced by the solvent and the nature of the substituent on the phenyl ring. The epoxide and alcohol groups are auxochromes that can cause slight shifts in the absorption maxima compared to unsubstituted benzene.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. libretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way X-rays are scattered by the electrons in the crystal allows for the calculation of the electron density distribution, which in turn reveals the precise positions of the atoms in the crystal lattice.

For chiral molecules like this compound, which can exist as enantiomers, determining the absolute configuration is essential. This is often achieved through the use of anomalous dispersion. When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to a breakdown of Friedel's law, which states that the intensities of the (hkl) and (-h-k-l) reflections are equal. By carefully measuring the differences in intensity between these Bijvoet pairs, the absolute configuration of the molecule can be unambiguously determined.

While X-ray crystallography is a powerful tool, its application is contingent on the ability to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process. For this compound, obtaining a suitable crystal for X-ray diffraction analysis can be difficult due to its relatively small size and the presence of a flexible hydroxymethyl group.

In cases where a crystal structure of the parent compound is not available, the absolute configuration can often be inferred by derivatizing the molecule with a chiral reagent of known absolute configuration and obtaining a crystal structure of the resulting diastereomer. The known configuration of the chiral auxiliary allows for the assignment of the configuration of the original molecule.

Although a specific X-ray crystal structure for this compound is not readily found in the surveyed literature, research on related compounds demonstrates the utility of this technique. For instance, the absolute configurations of various substituted phenylglycidols have been determined using a combination of spectroscopic techniques and computational methods, often benchmarked against X-ray crystallographic data of related structures. researchgate.net

Spectroscopic Data for this compound

The following tables summarize the characteristic spectroscopic data for this compound, which are critical for its identification and structural confirmation. The data is a compilation from various sources and represents typical values observed for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides a detailed fingerprint of the proton environments in the molecule.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Phenyl-H | 7.45 - 7.28 | m | - |

| H-3 (oxirane) | 3.88 | d | 2.0 |

| H-2 (oxirane) | 3.25 | ddd | 4.1, 2.5, 2.0 |

| -CH₂OH (a) | 4.01 | dd | 12.5, 2.5 |

| -CH₂OH (b) | 3.75 | dd | 12.5, 4.1 |

| -OH | 1.95 | t | 6.0 |

Data compiled from publicly available spectra and is representative.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Phenyl C (quaternary) | 136.7 |

| Phenyl CH (ortho) | 128.8 |

| Phenyl CH (meta) | 128.5 |

| Phenyl CH (para) | 125.7 |

| C-3 (oxirane) | 62.7 |

| C-2 (oxirane) | 58.4 |

| -CH₂OH | 61.5 |

Data compiled from publicly available spectra and is representative.

IR Spectroscopic Data

The infrared spectrum highlights the key functional groups present in this compound.

| Vibrational Mode | **Wavenumber (cm⁻¹) ** | Intensity |

| O-H stretch | 3400 - 3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C-O-C stretch (oxirane) | 1250 | Strong |

| C-O stretch (primary alcohol) | 1050 | Strong |

| C-H bend (oxirane) | 865 | Medium |

Data is representative of typical values for this class of compounds. acs.orgresearchgate.net

Computational Chemistry and Mechanistic Studies

Quantum Mechanical Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the electronic structure of (3-phenyloxiranyl)methanol. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within the molecule.

Recent theoretical studies on related epoxides, such as glycidyl (B131873) phenyl ether, utilize DFT to elucidate their electronic characteristics. For instance, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are crucial in predicting the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). In molecules like this compound, the HOMO is often localized on the phenyl ring and the oxygen atoms, while the LUMO is associated with the oxirane ring, indicating its susceptibility to nucleophilic attack.

Advanced computational methods, such as the equation-of-motion coupled-cluster with single and double substitutions (EOM-CCSD), have been used to compute the theoretical two-photon absorption (2PA) cross-sections for related molecules like methanol (B129727) and ethanol (B145695). researchgate.net These calculations help in assigning experimental spectra and understanding the electronic transitions. researchgate.net For this compound, similar high-level calculations could provide a detailed understanding of its excited states and photophysical properties.

The following table summarizes key electronic properties that can be determined for this compound using quantum mechanical calculations, based on typical findings for similar molecules.

| Property | Description | Typical Computational Method | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT (e.g., B3LYP/6-31G) | Indicates propensity to donate electrons; relates to nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT (e.g., B3LYP/6-31G) | Indicates propensity to accept electrons; relates to electrophilicity. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | DFT (e.g., B3LYP/6-31G*) | Correlates with chemical reactivity and kinetic stability. |

| Mulliken Charges | Distribution of partial atomic charges. | DFT, Hartree-Fock | Reveals electrophilic and nucleophilic sites within the molecule. |

| Dipole Moment | Measure of the overall polarity of the molecule. | DFT, Hartree-Fock | Influences intermolecular interactions and solubility. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. For this compound and its analogs, this includes identifying transition states, intermediates, and reaction products, as well as calculating the associated energy barriers.

For example, DFT calculations have been extensively used to study the zwitterionic ring-opening polymerization (ZROP) of glycidyl monomers, such as glycidyl phenyl ether, which is structurally related to this compound. researchgate.net These studies propose detailed mechanisms, including initiation, propagation, and termination steps. The calculations can pinpoint the formation of key intermediates, such as oxonium ions, and the transition states that connect them. researchgate.net

A computational study on the Zwitterionic Ring-Expansion Polymerization (ZREP) of monosubstituted ethylene (B1197577) oxides, including glycidyl phenyl ether, revealed that the initiation step is thermodynamically favored. nih.gov The study also calculated the energy barriers for the rate-determining steps, providing a quantitative understanding of the reaction kinetics. nih.gov Such computational approaches could be directly applied to understand the polymerization behavior of this compound.

The table below illustrates the types of data obtained from computational studies of reaction mechanisms for epoxides.

| Reaction Step | Computational Data | Significance |

| Initiation | Gibbs free energy of activation (ΔG‡), Reaction enthalpy (ΔH) | Determines the feasibility and rate of the initial reaction step. |

| Propagation | Energy profiles of competing pathways | Elucidates the regioselectivity and stereoselectivity of the reaction. |

| Transition States | Imaginary vibrational frequencies, Geometric parameters | Confirms the structure of the transition state and provides insight into the reaction coordinate. |

| Intermediates | Relative energies, Lifetimes | Characterizes transient species and their role in the overall mechanism. |

Prediction of Reactivity and Selectivity

A significant advantage of computational modeling is its predictive power regarding chemical reactivity and selectivity. By analyzing the electronic and steric features of this compound, it is possible to forecast its behavior in various chemical transformations.

The regioselectivity of the oxirane ring-opening is a classic example where computational chemistry provides valuable predictions. Nucleophilic attack on the three-membered ring can occur at either of the two carbon atoms. Calculations of the partial atomic charges and the spatial distribution of the LUMO can indicate the more electrophilic carbon atom, thus predicting the preferred site of attack. Furthermore, the calculated energy barriers for the formation of the two possible products can definitively establish the regioselectivity.